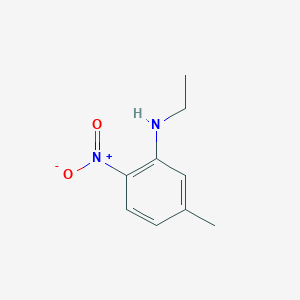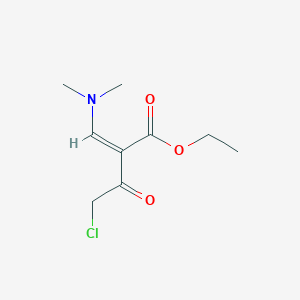
(4-Chloro-2,5-dimethyl-phenyl)-(4-methylsulfonylphenyl)methanone
Overview
Description
(4-Chloro-2,5-dimethyl-phenyl)-(4-methylsulfonylphenyl)methanone: is a chemical compound with the molecular formula C16H15ClO3S and a molecular weight of 322.81 g/mol . This compound is characterized by its chloro and methyl groups attached to a phenyl ring, as well as a methanone group linked to another phenyl ring with a methylsulfonyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, typically involving the reaction of 4-chloro-2,5-dimethylbenzene with 4-methylsulfonylbenzene under specific conditions. One common method involves the use of Friedel-Crafts acylation , where an acyl chloride derivative of the starting materials is reacted in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may involve the use of hydrogen gas (H2) in the presence of a palladium catalyst or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can be carried out using nucleophiles such as halides or alkyl groups in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, such as 4-chloro-2,5-dimethylbenzoic acid (from oxidation) and 4-methylsulfonylbenzene (from reduction).
Scientific Research Applications
(4-Chloro-2,5-dimethyl-phenyl)-(4-methylsulfonylphenyl)methanone: has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound may serve as a probe in biological studies to understand enzyme mechanisms and metabolic pathways.
Industry: The compound can be utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to downstream effects in biological systems. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(4-Chloro-2,5-dimethyl-phenyl)-(4-methylsulfonylphenyl)methanone: can be compared with other similar compounds, such as 4-chloro-2,5-dimethylbenzoic acid and 4-methylsulfonylbenzene . These compounds share structural similarities but differ in their functional groups and reactivity. The uniqueness of this compound lies in its combination of chloro and methyl groups on the phenyl ring, which can influence its chemical and biological properties.
Conclusion
This compound: is a versatile compound with significant potential in scientific research and industrial applications Its unique structure and reactivity make it a valuable tool in various fields, from organic synthesis to drug discovery
Properties
IUPAC Name |
(4-chloro-2,5-dimethylphenyl)-(4-methylsulfonylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO3S/c1-10-9-15(17)11(2)8-14(10)16(18)12-4-6-13(7-5-12)21(3,19)20/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRPCBDNEKONPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)C(=O)C2=CC=C(C=C2)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,7-Dichloro-3-methylthieno[3,2-B]pyridine](/img/structure/B1427093.png)













